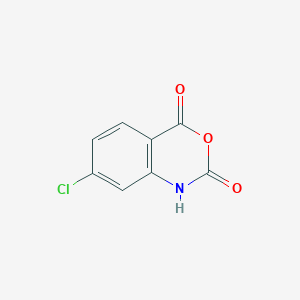

4-Chloro-isatoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310230. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPDIJQZCABTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317039 | |

| Record name | 4-Chloro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40928-13-0 | |

| Record name | 40928-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroisatoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-isatoic Anhydride: Properties, Reactivity, and Applications in Synthesis

This guide provides an in-depth exploration of 4-Chloro-isatoic anhydride (CAS No: 40928-13-0), a pivotal heterocyclic intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, delineates its characteristic reactivity, and presents practical, field-proven protocols for its application. We will delve into the mechanistic underpinnings of its utility, particularly in the construction of pharmacologically significant scaffolds such as quinazolinones.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride.[1] The presence of a chlorine atom and the inherent strain of the anhydride ring render it a versatile electrophilic building block.[1] It typically appears as a white to light yellow crystalline powder.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40928-13-0 | [2][4] |

| Molecular Formula | C₈H₄ClNO₃ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 255-259 °C | [1][2][4] |

| Solubility | Soluble in Dimethylformamide (DMF); sparingly soluble to insoluble in water. | [1][2] |

| Density (Predicted) | ~1.540 g/cm³ | [2][5] |

| pKa (Predicted) | 9.95 ± 0.20 | [2] |

| Synonyms | 7-Chloroisatoic anhydride, 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | [4][6] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons within the heterocyclic ring. Nucleophilic attack can occur at either the C2 or C4 position, leading to ring-opening. This dual reactivity is the cornerstone of its synthetic utility.

Reaction with Nucleophiles: A Dichotomous Pathway

The reaction with nucleophiles, particularly amines, is the most significant transformation of isatoic anhydrides.[7][8] The nucleophile attacks the more electrophilic C4 carbonyl carbon, leading to the formation of an intermediate which subsequently undergoes decarboxylation (loss of CO₂) to yield a 2-amino-4-chlorobenzamide derivative.[7][9] This pathway is favored by primary and less sterically hindered secondary amines.[7]

This transformation is crucial as the resulting anthranilamide is a direct precursor to a vast array of heterocyclic compounds, most notably quinazolinones, which are formed upon subsequent cyclization with a suitable carbon source (e.g., an aldehyde or orthoester).[10][11]

Diagram 2: General Reaction Mechanism with Primary Amines

Caption: Reaction of this compound with a primary amine.

Application in Synthesis: The Three-Component Quinazolinone Protocol

The synthesis of quinazolinone scaffolds is a testament to the efficacy of this compound as a building block.[10][12] These structures are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[10]

A robust and atom-economical approach is the one-pot, three-component reaction involving this compound, a primary amine, and an aldehyde.[13] This method provides rapid access to structurally diverse 2,3-dihydroquinazolin-4(1H)-ones.

Field-Proven Experimental Protocol

The following protocol describes the synthesis of a 2,3-disubstituted-7-chloro-2,3-dihydroquinazolin-4(1H)-one, a common derivative.

Objective: To synthesize a 7-chloro-quinazolinone derivative via a one-pot, three-component reaction.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Catalyst (e.g., p-toluenesulfonic acid or sulfamic acid) (0.1 eq)[11][13]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture. The catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by the anthranilamide intermediate.

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the in-situ formation of the 2-amino-4-chlorobenzamide, which then condenses with the aldehyde.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[2]

Diagram 3: Experimental Workflow for Quinazolinone Synthesis

Caption: Workflow for the three-component synthesis of quinazolinones.

Broader Applications

Beyond quinazolinones, this compound is a precursor for other specialty chemicals. Its derivatives are utilized in the synthesis of dyes, pigments, and advanced polymers, where the chloro-substituted benzene ring can be further functionalized to tune the material's properties, such as color, durability, and thermal stability.[3][14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood.[6]

-

Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[4][6] May cause respiratory irritation.[6]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. A dust mask is recommended when handling the powder.[4]

-

Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials.[1][2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[1][15][16]

Conclusion

This compound is a high-value, versatile intermediate whose significance is firmly established in both academic research and industrial synthesis. Its predictable reactivity, particularly in multicomponent reactions, provides an efficient and modular route to complex heterocyclic systems of high pharmaceutical importance. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, empowers chemists to leverage its full synthetic potential in the development of novel molecules and materials.

References

- This compound CAS#: 40928-13-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8cPqAh3_z189XjXDfum-gqHQFz3Pk2V8DftqIfIUQCbv5HleFGRDKoj9EMxFHjYAOjAaLsNVPgOAueTuWVIg0kpqGmLVps8fjLuCYsiajqkGniCYTpUVfdyIv6TFeI16aOb1zNlsu9dNwekRcjn_QcwZGMusEpk15kWMYK7-QFA==]

- This compound 40928-13-0 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqGcO4Cp_caJIUJ7_pV8BkNMyR9DDm-GzygQZh7_-nCARhaTVQ1BERdGJx39y-_BpVUJWrQ5AG6RFjqr2J0Kc5qVPCkTwYCpy6PkRxkkDDl3AH_iPOdEPleA26C7MULVbgG1a8iGY3UwUfyiQyYQfiuJL9kNmrDu88Zgn7ye9Rorf5Sx_x0mLyF0c=]

- 4-Chloroisatoic anhydride 97 40928-13-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5n6Zwqu22t538V9rQpKGHvnS2vxX2hGXFRWTGlSVun53Yf26WS9WSK-MpEeWANmN040rpE7PBDXdigwouqCxuYrXx1slG-_eH-xyqJHID7wIjYhRLrYrLWt5JDhbdrCFYW3b15UHGpxm8XEfu1_xiyuJ]

- 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 7-Chloroisatoic anhydride - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMzkF2JrrIOq0a81mqQkqeyPdoelbim0FbivQl22rBud-aAZvBQpV2CP7YyldziFPt7VAq8bHGwEcfvwfQas2DepTMjenbES9IF6X1zWcU-bSL4dEhUvfOuldVXzRBip_7QmcsQ6MwqvENWnx7jrYP_RuYTQWNIZUP7hQhiDjh3aB5jzf8_Sh9sz1CikPRilswcJi2_lmLPxwxuwi-nUQiIHjZItoENw==]

- 4-Chloroisatoic Anhydride | 40928-13-0 | 98% - LBAO Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYpJXF-uhRKLsfB7HObPKRyfEndU_g2OJeiMFdwaECG_L5yM3_lCAvH4YxaeH-V6NVG5KClWQCFBRRSgsn8WpY8QoIPw-PKJZXF2xGZBY7iUTAJzrnTYC9TYinO1ch3Nd_8cb3EjlrIWoCHRZlK2Nq7zvQbeNl-mxfGZfuu_T7krg=]

- Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones - ResearchGate. [URL: https://www.researchgate.net/figure/Suggested-mechanism-for-the-synthesis-of-substituted-quinazolin-4-1H-ones_fig2_320395701]

- 4-Chloroisatoic Anhydride: A Versatile Intermediate for Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsqDBpP9vDlZtvcmsduOGs0q1JZSjYDBGzCaYHuGXST4hMUVHKhwSQcWZC-FqbmvE2-yHk6jzkx3hJOdPVDf6QjY1EOSmJxMcJ5y0MAxGf3Xh-8xhzFvd3sHbWzcOJBkMVX4w4rzYVdOjKjkHP1MViqrY9LqKZIrAdemEQyvPDpjjLgjGxXJDA1kpl9xIXnMKodjyy8dmqh_RiewD4QShYW9l5uKqFAxca2IkDZIDXOxm9TKo9GfCsL935RV2Bd-ydSTvk8Q==]

- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c00061]

- This compound | 40928-13-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe-eEO1WWLKqkiSwIGDQ5e7YUq3UGi-Q3G1OwB2WSa9RnR55tYgZy519pVKl8BFOFc-l9xUl56a8zCAyBliB1ZdpEjGJVlMe-u7KjPmYLdfOZ2o61awR5Cc9CQAbE-KodcVTj-ttgWo8ZyBLUfaNx3UyW3ajAID8rCky2-DCr3]

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325425/]

- Synthesis of quinazolinones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinazolines.shtm]

- One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1... - ResearchGate. [URL: https://www.researchgate.net/figure/One-pot-Synthesis-of-Quinazolinones-4-from-Isatoic-Anhydride-Amines-1-and-Methyl-Ketones_fig3_318357813]

- Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO - ResearchGate. [URL: https://www.researchgate.net/publication/281144866_Synthesis_of_quinazolin-43H-ones_via_the_reaction_of_isatoic_anhydride_with_benzyl_azides_in_the_presence_of_potassium_tert-butoxide_in_DMSO]

- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000072/]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/477222]

- SAFETY DATA SHEET - Merck Millipore. [URL: https://www.merckmillipore.com/NZ/en/sds/merck/8.00504]

- Chloroacetic anhydride | C4H4Cl2O3 | CID 10946 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetic-anhydride]

- This compound - 40928-13-0, C8H4ClNO3, density, melting point, boiling point, structural formula, synthesis. [URL: https://www.chemnet.

- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [URL: https://www.chemlyte.

- Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01115a024]

- Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes - ResearchGate. [URL: https://www.researchgate.

- ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES1 | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01198a051]

- acid anhydrides with ammonia or primary amines - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/anhydrides/nh3.html]

- Anhydride reacting with amine to synthesize an acid and amide - YouTube. [URL: https://www.youtube.

- 4-Chlorophthalic anhydride - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Chlorophthalic_anhydride]

- Isatoic anhydride 96 118-48-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i12808]

- Isatoic anhydride - Wikipedia. [URL: https://en.wikipedia.

- Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00938a]

- 5-Chloroisatoic Anhydride | 4743-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/p/C1217]

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. This compound CAS#: 40928-13-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chloroisatoic anhydride 97 40928-13-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. myttex.net [myttex.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

Foreword: The Strategic Importance of 4-Chloro-isatoic Anhydride

An In-Depth Technical Guide to 4-Chloro-isatoic Anhydride (CAS Number: 40928-13-0)

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of isatoic anhydride, stands as a pivotal building block in the landscape of modern organic synthesis. Its true significance is most profoundly realized in the field of medicinal chemistry, where it serves as a versatile precursor to a multitude of heterocyclic scaffolds, most notably the quinazolinone core. The presence of the chlorine atom on the aromatic ring not only modulates the electronic properties of the molecule, enhancing its reactivity towards nucleophiles, but also provides a strategic vector for further functionalization, allowing for the nuanced tuning of physicochemical and pharmacological properties of the resulting compounds. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this invaluable reagent. We will explore its synthesis, delve into its reactivity with a focus on rationalizing experimental outcomes, and illuminate its application in the synthesis of bioactive molecules.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 40928-13-0 | [1][2] |

| Molecular Formula | C₈H₄ClNO₃ | [1][2] |

| Molecular Weight | 197.58 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 255-259 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF); sparingly soluble in water. | [1] |

| pKa (predicted) | 9.95 ± 0.20 | [3] |

Spectroscopic Signature: A Guide to Characterization

Authenticating the identity and purity of this compound is paramount. The following is a detailed analysis of its expected spectroscopic data.

1.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., acetone-d₆) is expected to show distinct signals for the aromatic protons and the N-H proton. A reported ¹H NMR spectrum in acetone-d₆ (500 MHz) shows the following peaks: δ (ppm) 7.13-7.14 (1H, s), 7.28-7.30 (1H, d, J = 8.5 Hz), 7.90-7.92 (1H, d, J = 8.6 Hz), 11.84 (1H, bs)[4].

-

δ 11.84 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the anhydride ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 7.90-7.92 (d, 1H): This doublet is assigned to the proton ortho to the chlorine atom and meta to the carbonyl group.

-

δ 7.28-7.30 (d, 1H): This doublet corresponds to the proton meta to the chlorine atom and ortho to the amide group.

-

δ 7.13-7.14 (s, 1H): This singlet is assigned to the proton para to the chlorine atom.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Expected chemical shifts are:

-

δ ~160-180 ppm: Two signals corresponding to the two carbonyl carbons of the anhydride ring.

-

δ ~110-150 ppm: Six signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly diagnostic for the anhydride functionality.

-

~3200-3400 cm⁻¹: A peak corresponding to the N-H stretching vibration.

-

~1750-1820 cm⁻¹ and ~1700-1760 cm⁻¹: Two distinct and strong absorption bands characteristic of the symmetric and asymmetric C=O stretching of the anhydride group[5]. The presence of two carbonyl peaks is a hallmark of an anhydride.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1000-1300 cm⁻¹: C-O stretching vibrations.

-

~700-800 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

1.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 197, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 199 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ (m/z 44) and CO (m/z 28) from the anhydride ring.

Section 2: Synthesis of this compound

The most prevalent laboratory and industrial synthesis of this compound involves the cyclization of 2-amino-4-chlorobenzoic acid. The choice of cyclizing agent has implications for safety, yield, and scalability.

Phosgene-Mediated Synthesis

Historically, phosgene (COCl₂) has been a common reagent for the synthesis of isatoic anhydrides from anthranilic acids[6]. While effective, the extreme toxicity of phosgene gas necessitates specialized handling and containment facilities, making it less suitable for academic and small-scale research.

Triphosgene: A Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer and more convenient substitute for phosgene[4][7]. It acts as a phosgene equivalent, generating phosgene in situ.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Triphosgene [4]

-

Reaction Setup: To a stirred solution of 2-amino-4-chlorobenzoic acid (10 g, 0.058 mol) in acetonitrile (60 mL), a solution of pyridine (9.4 mL, 0.117 mol, 2 eq.) and triphosgene (17.3 g, 0.058 mol, 1 eq.) in dichloromethane (85 mL, 0.7 M) is slowly added.

-

Reaction Conditions: The resulting orange reaction solution is heated at 50 °C for 2 hours and subsequently cooled to room temperature.

-

Work-up and Purification: The reaction solution is diluted with water (50 mL) to separate the organic and aqueous layers. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed once with brine (50 mL) and dried with anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure to give a yellow solid. The solid is recrystallized from hexane to give 7-chloro-1H-benzo[d][1][8]oxazine-2,4-dione (9.1 g, 74% yield) as a yellow solid[4].

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Acetonitrile/Dichloromethane: A mixed solvent system is used to ensure the solubility of both the starting material and the reagents.

-

Heating at 50 °C: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.

-

Recrystallization from Hexane: This purification step removes any unreacted starting materials and by-products, yielding a product of high purity.

Caption: Synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Section 3: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The electron-withdrawing effect of the chlorine atom further enhances this electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted isatoic anhydride.

Reaction with Nucleophiles: A Dichotomous Pathway

Nucleophilic attack can occur at either the C2 or C4 carbonyl group, leading to different products. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

-

Attack at C4 (Acyl Carbonyl): This is generally the preferred site for many nucleophiles, leading to ring-opening and the formation of 2-aminobenzoyl derivatives with concomitant release of CO₂.

-

Attack at C2 (Carbamoyl Carbonyl): Bulkier nucleophiles or specific reaction conditions can favor attack at the C2 position, resulting in the formation of ureido benzoic acid derivatives.

Caption: Dichotomous reactivity of this compound with nucleophiles.

Synthesis of Quinazolinones: A Cornerstone Application

A paramount application of this compound is in the synthesis of quinazolinone derivatives, which are prevalent scaffolds in numerous approved drugs and clinical candidates[8]. This transformation typically involves a one-pot, multi-component reaction.

General Mechanism:

-

Nucleophilic Attack and Ring Opening: A primary amine attacks the C4 carbonyl of this compound, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate, with the loss of carbon dioxide.

-

Condensation: The 2-aminobenzamide intermediate then condenses with an aldehyde or a suitable one-carbon source.

-

Cyclization and Dehydration/Oxidation: Intramolecular cyclization followed by dehydration or oxidation yields the stable quinazolinone ring system.

Caption: General workflow for the synthesis of quinazolinones from this compound.

Section 4: Applications in Drug Discovery and Development

The 7-chloro-quinazolin-4-one scaffold, directly accessible from this compound, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Notable Drug Classes and Examples

Isatoic anhydride and its derivatives are precursors to a variety of pharmaceuticals, including:

-

Hypnotics and Sedatives: Methaqualone and related compounds.

-

Antihypertensives: Pelanserin.

-

Anti-inflammatory Agents: Tranilast.

-

Anticancer Agents: The quinazoline core is found in numerous kinase inhibitors used in oncology.

Section 5: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Signal Word: Warning[2].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment[2].

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its predictable reactivity, coupled with the synthetic versatility it offers, ensures its continued importance in both academic research and industrial drug development. This guide has aimed to provide a comprehensive and practical understanding of this key reagent, empowering scientists to leverage its full potential in their synthetic endeavors.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]

-

A decade review of triphosgene and its applications in organic reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Brieflands. Retrieved from [Link]

-

¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph. Retrieved from [Link]

-

TRIPHOSGENE. (n.d.). New Drug Approvals. Retrieved from [Link]

-

(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2014). ResearchGate. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved from [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. (2018). Spectroscopy Online. Retrieved from [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved from [Link]

-

The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. (2024). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1. (n.d.). Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved from [Link]

- WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof. (n.d.). Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

- Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 9. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-isatoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-isatoic anhydride is a key intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and explores the underlying thermodynamic principles governing its dissolution. By synthesizing established methodologies with theoretical insights, this guide serves as an essential resource for scientists and researchers working with this versatile compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No: 40928-13-0), a chlorinated derivative of isatoic anhydride, serves as a pivotal building block in organic synthesis.[2] Its utility spans the development of novel pharmaceuticals, agrochemicals, and dyes.[1] The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility of this intermediate in various reaction and crystallization media. An understanding of its solubility behavior allows for:

-

Rational Solvent Selection: Choosing appropriate solvents for reactions to ensure optimal substrate and reagent concentrations.

-

Efficient Purification: Developing effective crystallization and recrystallization protocols for isolating the compound with high purity.[3]

-

Informed Process Development: Designing scalable and robust manufacturing processes with predictable yields and product quality.

This guide aims to bridge the current gap in comprehensive solubility data for this compound by providing both established knowledge and the practical tools for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₃ | [4] |

| Molecular Weight | 197.58 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [2][4] |

| Melting Point | 255-259 °C | [4] |

| pKa | 9.95 ± 0.20 (Predicted) | [2] |

| Water Solubility | Sparingly soluble/Insoluble | [2] |

Known Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, existing literature and supplier information provide some key qualitative and semi-quantitative insights.

Qualitative Solubility:

-

Soluble in: Dimethylformamide (DMF).[4]

-

Sparingly Soluble/Insoluble in: Water.[2]

-

Solubility for Recrystallization: A documented synthesis procedure involves recrystallization from hexane, indicating that this compound is soluble in hot hexane and less soluble in cold hexane, a desirable characteristic for purification.[3]

The solubility of the parent compound, isatoic anhydride, has been studied in a range of solvents, and this data can serve as a useful, albeit approximate, guide. A study on isatoic anhydride reported its mole fraction solubility at 298.15 K in the following solvents, in descending order: DMF > 1,4-dioxane > acetone > 2-butanone > ethyl acetate > methyl acetate > propyl acetate > isopropyl acetate > methanol > ethanol > 1-propanol > isopropyl alcohol > acetonitrile.[5] Given the structural similarity, it is plausible that this compound follows a similar trend, with polar aprotic solvents being effective solubilizing agents.

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the process and is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

Thermodynamics of Dissolution

The solubility process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent Cavity Formation (Endothermic): The energy needed to create a space within the solvent to accommodate a solute molecule.

-

Solvation Energy (Exothermic): The energy released when the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. For a dissolution process to be favorable, the exothermic solvation energy should ideally compensate for the endothermic lattice and cavity formation energies.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: The "like dissolves like" principle is a fundamental guideline.[6] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. Given the polar nature of the anhydride and the presence of a chloro group, polar aprotic solvents like DMF and DMSO are expected to be good solvents.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[7] This is the principle exploited in recrystallization.

-

Crystal Polymorphism: Organic molecules can often exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement and, consequently, different physical properties, including solubility.[8][9] Metastable polymorphs are generally more soluble than their stable counterparts.[9] It is crucial to characterize the crystalline form of this compound being studied to ensure reproducible solubility data.

Experimental Determination of Solubility

Given the limited published data, empirical determination of the solubility of this compound in specific solvents is often necessary. The following sections provide detailed protocols for common and reliable methods.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[7][10]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered supernatant to a pre-weighed container (e.g., a watch glass or aluminum pan).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus its initial weight.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

Chromatographic and Spectroscopic Methods

For lower solubilities or when dealing with volatile solvents, High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy offer sensitive and accurate alternatives to the gravimetric method.[6][11]

Protocol:

-

Preparation of a Saturated Solution and Phase Separation:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Determination:

-

HPLC: Analyze the diluted sample by HPLC using a validated method. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of this compound of known concentrations.[6]

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound. The concentration is calculated using the Beer-Lambert law and a calibration curve.[12]

-

-

Calculation:

-

Back-calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the solubility.

-

Data Modeling and Interpretation

Once solubility data has been obtained at different temperatures, it can be correlated using thermodynamic models to gain further insights into the dissolution process.

The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[5]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate experimental solubility data with temperature. It generally provides a more accurate fit to experimental data compared to the van't Hoff equation.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this critical parameter. By understanding the principles of solubility and employing robust experimental techniques, scientists in drug discovery and chemical development can make informed decisions regarding solvent selection, reaction optimization, and purification strategies, ultimately leading to more efficient and successful research outcomes.

References

-

Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]

-

Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Safety Guideline - ChemTrack.org. (n.d.). Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 2136–2143. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]

-

Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. (n.d.). Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.).

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6). Retrieved from [Link]

-

how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19). Retrieved from [Link]

-

Polymorphism study of some organic compounds. (n.d.). Retrieved from [Link]

-

Open questions in organic crystal polymorphism. (2020, October 19). Retrieved from [Link]

-

(PDF) WHIM-3D-QSPR APPROACH FOR PREDICTING AQUEOUS SOLUBILITY OF CHLORINATED HYDROCARBONS. (2025, December 18). Retrieved from [Link]

-

Estimation of the Solubility of Metastable Polymorphs: A Critical Review. (2018, September 7). Retrieved from [Link]

-

Isatoic Anhydride SDS of Suppliers - Anmol Chemicals. (2025, October 16). Retrieved from [Link]

-

Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K | Request PDF. (n.d.). Retrieved from [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). Retrieved from [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (n.d.). Retrieved from [Link]

-

Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. (n.d.). Retrieved from [Link]

-

GRAVIMETRIC | PDF | Solubility | Analytical Chemistry. (n.d.). Retrieved from [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Retrieved from [Link]

-

Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Retrieved from [Link]

-

(PDF) Preparation of isatoic anhydride from phthalimide. (2009, February 6). Retrieved from [Link]

-

Chapter 5. (n.d.). Retrieved from [Link]

-

Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (2025, August 10). Retrieved from [Link]

- Method for synthesizing isatoic anhydride. (n.d.).

- Isatoic anhydride derivatives and applications thereof. (n.d.).

-

Solvents and Polarity. (n.d.). Retrieved from [Link]

-

Solvent Miscibility Table. (n.d.). Retrieved from [Link]

Sources

- 1. idaampublications.in [idaampublications.in]

- 2. Page loading... [guidechem.com]

- 3. This compound | 40928-13-0 [chemicalbook.com]

- 4. This compound CAS#: 40928-13-0 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]

- 14. Safety Guideline [chemtrack.org]

- 15. fishersci.com [fishersci.com]

Harnessing Electrophilicity: A Technical Guide to the Reactivity and Application of Halogenated Isatoic Anhydrides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatoic anhydrides (IAs) are indispensable synthons in modern organic and medicinal chemistry, prized for their role in constructing a diverse array of nitrogen-containing heterocycles.[1][2] The introduction of halogen substituents onto the aromatic core of the IA molecule profoundly modulates its electronic properties, thereby fine-tuning its electrophilic character. This guide provides a comprehensive exploration of the electrophilic nature of halogenated isatoic anhydrides. We will dissect the underlying electronic principles, detail synthetic methodologies, analyze reactivity patterns with various nucleophiles, and illuminate their burgeoning applications in the field of drug discovery. This document is intended to serve as a technical resource for researchers leveraging these versatile building blocks for the synthesis of novel chemical entities.

The Isatoic Anhydride Core: A Tale of Two Electrophiles

Isatoic anhydride, or 1H-benzo[d][3][4]oxazine-2,4-dione, is a cyclic N-carboxyanhydride derived from anthranilic acid.[5] Its structure features two distinct carbonyl groups at the C2 and C4 positions, both of which serve as electrophilic sites susceptible to nucleophilic attack. This dual reactivity is the cornerstone of its synthetic utility.

The reaction of isatoic anhydride with nucleophiles can proceed via two primary pathways, typically involving the opening of the heterocyclic ring.[6][7]

-

Attack at C4: Nucleophilic acyl substitution at the C4-carbonyl (an acid anhydride-like carbonyl) leads to the formation of an anthraniloyl derivative.

-

Attack at C2: Attack at the C2-carbonyl (a carbamate-like carbonyl) results in the formation of a 2-ureidobenzoic acid derivative after decarboxylation.

The preferred pathway is dictated by the nature of the nucleophile, reaction conditions, and, critically, the electronic landscape of the aromatic ring.[6]

The Halogen Effect: Modulating Electrophilicity through Inductive and Resonance Forces

The introduction of halogens (F, Cl, Br, I) onto the aromatic ring is a powerful strategy for tuning the reactivity of the isatoic anhydride core. Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[8]

-

Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring towards electrophilic aromatic substitution.[9][10] However, this withdrawal of electron density makes the carbonyl carbons (C2 and C4) more electron-deficient and thus more electrophilic, enhancing their reactivity towards nucleophiles.

-

Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density back to the ring, primarily at the ortho and para positions relative to the halogen.[11]

The net result is a complex interplay where the dominant -I effect generally increases the overall electrophilicity of the carbonyl centers, accelerating nucleophilic attack.

Synthesis of Halogenated Isatoic Anhydrides: Key Protocols

Several reliable methods exist for the preparation of halogenated isatoic anhydrides. The choice of method often depends on the availability of starting materials and the desired halogenation pattern.

Protocol 1: Direct Halogenation of Isatoic Anhydride

This method is suitable for introducing chlorine or bromine onto the unsubstituted isatoic anhydride ring.

Step-by-Step Methodology:

-

Dissolution: Dissolve isatoic anhydride in chlorosulfonic acid at a controlled temperature, typically between -10°C and 20°C.

-

Halogen Addition: Add elemental chlorine or bromine dropwise to the solution. The stoichiometry determines the degree of halogenation; for monohalogenation, 0.5 to 1.5 moles of halogen per mole of isatoic anhydride are typically used.[3]

-

Reaction: Maintain the reaction temperature, allowing it to proceed for several hours until completion, which can be monitored by techniques like TLC or GC.

-

Workup: Carefully quench the reaction mixture by pouring it onto ice.

-

Isolation: Collect the precipitated solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Protocol 2: Oxidation of Halogenated Isatins

This approach is advantageous when specific, pre-halogenated starting materials are available.

Step-by-Step Methodology:

-

Suspension: Suspend the appropriately substituted halogenated isatin in an acidic medium, such as a mixture of glacial acetic acid and formic acid.[12]

-

Oxidation: Add hydrogen peroxide (30% solution) dropwise to the suspension while maintaining the temperature, typically around 50°C.[12]

-

Reaction: Stir the mixture for 2-3 hours at the reaction temperature. The color of the isatin will typically fade as it is converted to the colorless isatoic anhydride.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or dioxane can be performed if higher purity is required.[13]

Reactivity with Nucleophiles: A Mechanistic Overview

The enhanced electrophilicity of halogenated isatoic anhydrides leads to faster and often cleaner reactions with a wide range of nucleophiles.[14] The general mechanism is a nucleophilic acyl substitution that proceeds via a tetrahedral intermediate, followed by ring-opening.[15][16]

Quantitative Impact on Electrophilicity

The electron-withdrawing effect of halogens can be observed quantitatively through spectroscopic analysis. The carbonyl stretching frequencies in the infrared (IR) spectrum and the chemical shifts of the carbonyl carbons in the 13C NMR spectrum are sensitive probes of the electronic environment.

| Compound | C=O Stretch (cm⁻¹) (Anhydride)[17][18] | C=O Stretch (cm⁻¹) (Carbamate)[17][18] | 13C NMR δ (C4) (ppm) | 13C NMR δ (C2) (ppm) |

| Isatoic Anhydride | ~1760 | ~1820 | ~160 | ~148 |

| 6-Chloro-Isatoic Anhydride | >1760 | >1820 | >160 | >148 |

| 6-Nitro-Isatoic Anhydride | >>1760 | >>1820 | >>160 | >>148 |

Note: Exact values vary with solvent and instrumentation. The trend indicates that electron-withdrawing groups increase the bond order of the C=O bond (higher frequency) and deshield the carbonyl carbon (higher ppm value), confirming increased electrophilicity.[5][19]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of halogenated isatoic anhydrides makes them highly valuable in drug discovery programs.[20][21]

-

Scaffold for Heterocycles: They are key precursors for synthesizing quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents, including anti-inflammatory, antibacterial, and central nervous system drugs.[2]

-

Fine-Tuning Pharmacokinetics: Halogens are often incorporated into drug candidates to modulate properties like lipophilicity, metabolic stability, and membrane permeability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Halogen Bonding: In modern drug design, halogens are recognized as powerful halogen bond donors.[22] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in a protein's active site.[23] By incorporating a halogenated isatoic anhydride-derived moiety into a ligand, medicinal chemists can introduce specific, directional interactions to enhance binding affinity and selectivity for a biological target.

Conclusion and Future Outlook

Halogenated isatoic anhydrides represent a class of reagents whose full potential is still being realized. The ability to precisely control their electrophilic character through the judicious placement and choice of halogen substituents provides a powerful tool for synthetic and medicinal chemists. The strong inductive effect of halogens significantly enhances the reactivity of the anhydride core, facilitating the efficient construction of complex molecular architectures. As our understanding of subtle intermolecular forces like halogen bonding continues to grow, the strategic use of these halogenated building blocks will undoubtedly play an increasingly important role in the design and development of next-generation therapeutics.

References

- Process for the production of halogenated isatoic-acid anhydrides.

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

- Method for synthesizing isatoic anhydride.

- Preparation of isatoic anhydrides.

- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

-

Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-106. [Link]

-

Isatoic anhydride. Organic Syntheses Procedure. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Neuman, R. C. (n.d.). Substituent Effects. In Organic Chemistry. [Link]

-

Isatoic Anhydride. IV. Reactions with Various Nucleophiles. ACS Publications. [Link]

- Isatoic anhydride derivatives and applications thereof.

-

Azizoglu, A., et al. (2014). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics, 52, 231-243. [Link]

-

Ring-opening polymerization. Wikipedia. [Link]

-

Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health (NIH). [Link]

-

Reactivity of Anhydrides. Chemistry LibreTexts. [Link]

-

Isatoic anhydride. Anshul Specialty Molecules. [Link]

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]

-

Substituent Effects in Electrophilic Substitutions. Fiveable. [Link]

- Isatoic anhydride derivatives and applications thereof.

-

Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. NISCAIR. [Link]

-

20.7 Synthesis and Reactions of Acid Anhydrides. YouTube. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Substituent Effects on Rate in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Isatoic anhydride [anshulchemicals.com]

- 3. EP0306869A1 - Process for the production of halogenated isatoic-acid anhydrides - Google Patents [patents.google.com]

- 4. CN101973955A - Method for synthesizing isatoic anhydride - Google Patents [patents.google.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. myttex.net [myttex.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. <strong>Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations</strong> | Azizoglu | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscair.res.in]

- 20. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 21. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 22. namiki-s.co.jp [namiki-s.co.jp]

- 23. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 4-Chloro-isatoic anhydride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-isatoic Anhydride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 40928-13-0).[1] Systematically known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, this compound is a valuable building block in synthetic chemistry. This document provides a detailed interpretation of its spectral features, supported by established experimental protocols and theoretical principles, to serve as a definitive reference for researchers, scientists, and professionals in drug development and materials science.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the precise setup of acquisition parameters. The following protocols are designed to ensure the generation of high-resolution, unambiguous spectra for this compound.

Sample Preparation Protocol

The choice of solvent is the most critical decision in preparing an NMR sample. The solvent must dissolve the analyte without reacting with it and should not have signals that obscure the analyte's resonances. Deuterated solvents are essential to avoid a large, overwhelming solvent signal in ¹H NMR spectra.

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound powder.

-

Solvent Selection: Deuterated acetone (Acetone-d₆) is a suitable solvent, as demonstrated in reference spectra.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is another excellent option due to its high dissolving power for polar, heterocyclic compounds.[3]

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear, homogenous solution.

-

Standard Addition (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[4]

NMR Spectrometer Configuration

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and are optimized for a small organic molecule like this compound.

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale |

| Spectrometer Freq. | 400-500 MHz | 100-125 MHz | Higher fields provide better signal dispersion and sensitivity. |

| Solvent | Acetone-d₆ | Acetone-d₆ | Chosen for analyte solubility and well-characterized residual peaks.[5] |

| Internal Standard | TMS (0.00 ppm) | TMS (0.00 ppm) | Provides a universal reference point for chemical shifts.[6] |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Number of Scans | 16-32 | 1024-4096 | More scans are needed for ¹³C due to its low natural abundance (~1.1%).[7] |

| Decoupling | Not Applicable | Proton Broadband Decoupling | Simplifies the spectrum to single lines for each unique carbon, improving clarity.[8] |

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The experimental spectrum of this compound, acquired in Acetone-d₆, reveals four distinct signals.[1][2]

Data Summary and Peak Assignments

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 11.84 | Broad Singlet (bs) | - | 1H | NH |

| B | 7.90 - 7.92 | Doublet (d) | 8.6 Hz | 1H | Ar-H (H-5) |

| C | 7.28 - 7.30 | Doublet of Doublets (dd) | 8.5 Hz, ~2.0 Hz | 1H | Ar-H (H-6) |

| D | 7.13 - 7.14 | Doublet (d) | ~2.0 Hz | 1H | Ar-H (H-8) |

| Note: The reported singlet for the H-8 proton and doublet for the H-6 proton in the source data[1][2] are re-interpreted here based on established coupling patterns for this substitution. The H-6 proton should be a doublet of doublets, and the H-8 proton a doublet due to meta-coupling. |

Detailed Signal Interpretation

-

Signal A (11.84 ppm): This highly deshielded, broad singlet is characteristic of the N-H proton of the cyclic carbamate (anhydride) structure.[9] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water.

-

Signal B (7.91 ppm): This doublet corresponds to the H-5 proton. It is the most downfield of the aromatic protons due to its position ortho to a carbonyl group (C-4), which exerts a strong electron-withdrawing anisotropic effect.[10] It appears as a doublet because it is coupled only to the adjacent H-6 proton (ortho-coupling).

-

Signal C (7.29 ppm): This signal is assigned to the H-6 proton. It experiences coupling from two different protons: a large ortho-coupling (J ≈ 8.5 Hz) to H-5 and a smaller meta-coupling (J ≈ 2.0 Hz) to H-8. This results in a doublet of doublets pattern.

-

Signal D (7.14 ppm): This signal corresponds to the H-8 proton. It is located ortho to the electron-donating nitrogen atom and meta to the electron-withdrawing chloro group. It appears as a doublet due to the small meta-coupling to the H-6 proton.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Analysis of the ¹³C NMR Spectrum

Predicted ¹³C Chemical Shifts and Assignments

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2 (C=O) | ~163 | Carbonyl carbon of the anhydride, highly deshielded.[12] |

| C-4 (C=O) | ~148 | Carbonyl carbon of the cyclic carbamate, deshielded. |

| C-8a | ~140 | Quaternary aromatic carbon adjacent to nitrogen. |

| C-7 | ~135 | Quaternary aromatic carbon directly bonded to the electronegative Cl atom (ipso-carbon). |

| C-5 | ~130 | Aromatic CH carbon, ortho to a carbonyl group. |

| C-6 | ~125 | Aromatic CH carbon. |

| C-4a | ~118 | Quaternary aromatic carbon ortho to two carbonyl groups. |

| C-8 | ~115 | Aromatic CH carbon, ortho to nitrogen. |

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.[13]

Rationale for Predicted Shifts

-

Carbonyl Carbons (C-2, C-4): These carbons appear at the most downfield region of the spectrum (>145 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.[7]

-

Aromatic Carbons: The chloro-substituent at C-7 significantly influences the aromatic region. The ipso-carbon (C-7) is expected to be deshielded. The other carbons (C-5, C-6, C-8) will have their chemical shifts modulated by the combined electronic effects of the chlorine, the fused heterocyclic ring, and the carbonyl groups. The symmetry of the parent molecule is broken, resulting in eight distinct carbon signals.[14]

Visualization of Molecular Structure

The diagram below shows the IUPAC numbering for the carbon atoms in this compound (7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione).

Caption: Molecular structure and numbering of this compound.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum is characterized by a downfield N-H singlet and three distinct aromatic signals whose splitting patterns are fully consistent with the 7-chloro substitution pattern. The predicted ¹³C NMR spectrum complements this analysis by identifying all eight unique carbon environments, including two deshielded carbonyl carbons. This guide serves as a practical reference, empowering researchers to confidently identify and characterize this important chemical intermediate.

References

- 1. This compound CAS#: 40928-13-0 [chemicalbook.com]

- 2. This compound | 40928-13-0 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]

- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. web.pdx.edu [web.pdx.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and specialty chemical synthesis, 4-Chloro-isatoic anhydride (CAS No. 40928-13-0) stands out as a versatile and crucial intermediate.[1] Its unique chemical structure, featuring both an anhydride and a chloro substituent, makes it a reactive building block for a diverse range of novel molecules, from advanced materials to potent drug candidates.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of their work.

Compound Profile and Hazard Identification

This compound is a white to off-white crystalline solid.[2] A comprehensive understanding of its properties is the foundation of its safe handling.

Table 1: Physicochemical and Hazard Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₄ClNO₃ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| Appearance | White to light yellow to light orange powder or crystals | [4][5] |

| Melting Point | 255-259 °C | [2][3] |

| Solubility | Soluble in dimethylformamide; insoluble in water. | [2][5] |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

The Globally Harmonized System (GHS) classification underscores the primary hazards associated with this compound.[3] Ingestion can be harmful, and contact with skin or eyes will cause irritation.[3] Furthermore, inhalation of the dust can lead to respiratory tract irritation.[3] As with many anhydrides, it is prudent to assume moisture sensitivity.

Engineering Controls: The First Line of Defense

The primary objective in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any airborne dust particles. The fume hood's sash should be kept as low as possible to maximize containment.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[6] This helps to dilute and remove any fugitive emissions.

-

Designated Work Area: Establish a designated area within the laboratory for working with this compound. This helps to contain any potential contamination and simplifies cleanup procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[7]

-

Skin Protection:

-